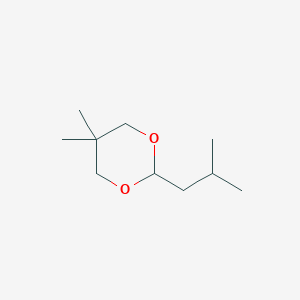

5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane

Description

5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane (CAS 7651-50-5) is a six-membered 1,3-dioxane ring derivative with substituents at positions 2 and 5. Its molecular formula is C₉H₁₈O₂ (molecular weight: 158.24 g/mol) . The compound features a 1,3-dioxane core structure, where two oxygen atoms are separated by two carbons, and substituents include a 2-methylpropyl (isobutyl) group at position 2 and two methyl groups at position 6. This structure is synthesized via acetalation reactions, typically involving diols and aldehydes or ketones .

Properties

CAS No. |

5455-65-2 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

5,5-dimethyl-2-(2-methylpropyl)-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-8(2)5-9-11-6-10(3,4)7-12-9/h8-9H,5-7H2,1-4H3 |

InChI Key |

RFAYGPFPYDRRPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1OCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of dioxane derivatives with suitable alkylating agents. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with 2-methylpropyl halides under reflux conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on scalability and cost-effectiveness, employing advanced techniques like distillation and crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted dioxanes depending on the nucleophile used

Scientific Research Applications

5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane has several scientific research applications:

Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications. The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its behavior and reactivity.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features, physical properties, and applications of 5,5-dimethyl-2-(2-methylpropyl)-1,3-dioxane with its analogs:

*Estimated based on structural similarity to 2-ethyl-5,5-dimethyl-1,3-dioxane .

Conformational Analysis

The 1,3-dioxane ring exhibits diverse conformations (chair, boat, twist-boat) influenced by substituents. Bulky groups like phenyl or isopropyl increase steric strain, favoring twist-boat conformations, while smaller substituents (e.g., ethyl) stabilize chair forms . For example:

- The 5,5-dimethyl groups in the target compound enhance ring rigidity, favoring chair conformations.

- Phenyl substituents introduce steric hindrance, promoting non-chair conformations that may affect reactivity .

Biological Activity

5,5-Dimethyl-2-(2-methylpropyl)-1,3-dioxane is a chemical compound with a unique dioxane structure characterized by two ether-like oxygen atoms within a six-membered ring. Its molecular formula is C_{10}H_{18}O_2, and it has a molar mass of approximately 172.27 g/mol. The compound's structure includes branched alkyl groups, which significantly influence its biological activity and reactivity with biological systems.

Chemical Structure and Properties

The presence of bulky substituents such as dimethyl and isobutyl enhances the steric hindrance of this compound, which may affect its interactions with various biological targets. The compound can exist in different stereoisomeric forms, with the cis configuration being particularly notable for its potential applications in medicinal chemistry.

Comparative Structural Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dioxane | C4H8O2 | Simple dioxane structure without bulky groups |

| 5-Methyl-1,3-dioxane | C5H10O2 | Methyl group at position 5 |

| 2-Methyl-1,3-dioxane | C5H10O2 | Methyl substitution at position 2 |

| 5-Ethyl-1,3-dioxane | C5H10O2 | Ethyl group at position 5 |

| This compound | C10H18O2 | Branched alkyl substituents enhancing biological activity |

The biological activity of this compound is influenced by its structural characteristics. Preliminary studies suggest that the compound may exhibit various pharmacological effects due to its ability to interact with specific biological targets such as enzymes and receptors.

Case Studies

- Antiparasitic Activity : A study focused on the synthesis of dioxanes and their derivatives demonstrated significant antiparasitic activity against Leishmania species. The findings suggested that modifications in the dioxane structure could enhance bioactivity through improved interaction with biological targets .

- Synthesis and Evaluation : Another research effort synthesized various dioxane derivatives, including those structurally related to this compound. The evaluation of these compounds revealed promising results in terms of biological activity against specific pathogens .

Pharmacological Insights

The steric bulk of this compound may influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for predicting the compound's efficacy and safety profile in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.